molecular formula C29H19N5Na2O6S B13785023 C.I. Direct Orange 8, disodium salt CAS No. 64083-59-6

C.I. Direct Orange 8, disodium salt

Cat. No.: B13785023
CAS No.: 64083-59-6
M. Wt: 611.5 g/mol
InChI Key: RBOUZBUAZMPIJV-UHFFFAOYSA-L
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Description

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is a synthetic azo dye known for its vibrant orange color. It is commonly used in various industrial applications, including textile dyeing and paper shading. The compound is characterized by its complex molecular structure, which includes multiple aromatic rings and azo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves several key steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves its interaction with molecular targets through its azo groups and aromatic rings. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include:

Comparison with Similar Compounds

Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate can be compared with other azo dyes such as:

The uniqueness of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

64083-59-6

Molecular Formula

C29H19N5Na2O6S

Molecular Weight

611.5 g/mol

IUPAC Name

disodium;5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C29H21N5O6S.2Na/c30-28-23-4-2-1-3-22(23)27(41(38,39)40)16-25(28)34-32-20-11-7-18(8-12-20)17-5-9-19(10-6-17)31-33-21-13-14-26(35)24(15-21)29(36)37;;/h1-16,35H,30H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI Key

RBOUZBUAZMPIJV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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